4-Amino-N-methylnicotinamide

Übersicht

Beschreibung

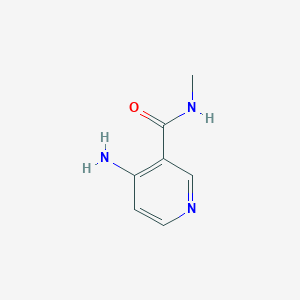

4-Amino-N-methylnicotinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of nicotinamide, which is a form of vitamin B3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methylnicotinamide typically involves the methylation of nicotinamide followed by the introduction of an amino group at the 4-position of the pyridine ring. One common method involves the reaction of nicotinamide with methyl iodide in the presence of a base to form N-methylnicotinamide. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs.

Analyse Chemischer Reaktionen

Methylation Reactions

4-Amino-N-methylnicotinamide serves as both a substrate and product in methylation processes, particularly in enzymatic pathways involving nicotinamide N-methyltransferase (NNMT):

-

Enzymatic Methylation by NNMT :

NNMT transfers a methyl group from S-adenosylmethionine (SAM) to the pyridine nitrogen of nicotinamide derivatives. While this compound itself is a methylated product, studies suggest it may undergo secondary methylation under specific conditions .

Oxidation Pathways

The compound undergoes oxidative transformations, particularly in metabolic clearance:

-

Oxidation by Aldehyde Oxidase (AOX) :

this compound is oxidized to pyridone derivatives, similar to N-methylnicotinamide (MNAM) .

Enzymatic Interactions and Inhibitor Design

This compound’s structure informs its role in enzyme modulation:

-

Interaction with NAD⁺ Metabolism :

The compound influences NAD⁺ salvage pathways by competing with nicotinamide for NNMT, indirectly regulating sirtuin and PARP activity . -

Inhibitor Development :

Structural analogs of this compound have been synthesized to target NNMT overactivity in cancers. For example, JBSNF-000088 (4 ) shows potent inhibition (IC₅₀ = 1.8 μM ) and improves insulin sensitivity in obesity models .

Comparative Analysis with Structural Analogs

Research Implications

Wissenschaftliche Forschungsanwendungen

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

4-AMNA has been identified as a potential inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancer progression. Studies have shown that NNMT is overexpressed in several cancers, contributing to tumor growth and chemoresistance. Inhibition of NNMT by compounds like 4-AMNA could enhance the efficacy of chemotherapy and serve as a therapeutic target.

- Case Study : A recent study demonstrated that 4-AMNA exhibited significant inhibitory activity against hNNMT with an IC50 value of approximately 3.177 μM in enzymatic assays. In cell-based assays, it maintained a high degree of selectivity and low toxicity towards normal cells, indicating its potential for therapeutic use .

| Compound | IC50 (μM) | Assay Type | Cell Line |

|---|---|---|---|

| 4-AMNA | 3.177 | Enzymatic | Not specified |

| 4-AMNA | 21.75 | Cell-based | HEK293 |

Anti-Inflammatory Effects

Research indicates that 4-AMNA may exhibit anti-inflammatory properties similar to other nicotinamide derivatives. It has been shown to reduce the production of pro-inflammatory cytokines in experimental models, suggesting its potential for treating inflammatory diseases.

- Mechanism : The compound inhibits the activation of macrophages and reduces the secretion of TNF-α and IL-6, which are critical mediators in inflammatory responses .

Biomarker for Cancer Detection

NNMT, the target enzyme inhibited by 4-AMNA, has been proposed as a promising biomarker for cancer diagnosis due to its elevated levels in tumor tissues and body fluids.

- Findings : Elevated NNMT levels have been associated with poor prognosis in various cancers, including colorectal and lung cancer. The use of 4-AMNA could potentially modulate NNMT levels, aiding in both diagnosis and treatment strategies .

Enhancing Chemotherapy Efficacy

Inhibition of NNMT using compounds like 4-AMNA may enhance the sensitivity of cancer cells to chemotherapy agents such as 5-fluorouracil (5-FU). This effect is attributed to the modulation of metabolic pathways that influence drug resistance.

- Study Results : Research has shown that knockdown of NNMT decreases cancer cell proliferation and enhances the effectiveness of chemotherapeutic agents .

Role in Metabolic Disorders

4-AMNA's role extends into metabolic research, particularly concerning obesity and type 2 diabetes. By inhibiting NNMT, it may influence energy expenditure and metabolic homeostasis.

Wirkmechanismus

The mechanism of action of 4-Amino-N-methylnicotinamide involves its interaction with specific enzymes and molecular targets. It is known to inhibit certain enzymes involved in cellular metabolism, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of nicotinamide adenine dinucleotide (NAD+)-dependent enzymes.

Vergleich Mit ähnlichen Verbindungen

1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biochemical properties.

Nicotinamide: The parent compound, which is a form of vitamin B3.

Nicotinamide Mononucleotide: A nucleotide derivative involved in NAD+ biosynthesis.

Uniqueness: 4-Amino-N-methylnicotinamide is unique due to the presence of both an amino group and a methyl group on the nicotinamide ring. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

4-Amino-N-methylnicotinamide (4-AMNA) is a compound of interest due to its potential biological activities, particularly in the context of cellular metabolism and cancer research. This article explores the biological activity of 4-AMNA, focusing on its mechanisms of action, metabolic pathways, and implications in disease.

4-AMNA is a derivative of nicotinamide and is structurally related to other nicotinamide derivatives, such as N-methylnicotinamide (MNAM). The compound acts primarily through the inhibition of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide to MNAM using S-adenosyl methionine (SAM) as a methyl donor. This reaction links nicotinamide metabolism to various physiological processes, including energy homeostasis and epigenetic regulation.

Table 1: Comparison of 4-AMNA and Related Compounds

| Compound | Structure | Primary Action | Therapeutic Potential |

|---|---|---|---|

| This compound | Structure | NNMT Inhibition | Cancer, Metabolic Disorders |

| N-Methylnicotinamide | Structure | Methylation of Nicotinamide | Metabolic Regulation |

| Nicotinamide | Structure | NAD+ Precursor | Anti-inflammatory, Neuroprotective |

1. Role in Cancer Metabolism

Recent studies have shown that NNMT is overexpressed in various cancers, including oral squamous cell carcinoma (OSCC). The expression levels of NNMT correlate with tumor aggressiveness and poor prognosis. Inhibition of NNMT by compounds like 4-AMNA can lead to reduced tumor cell proliferation and migration.

- Case Study : A study on OSCC demonstrated that silencing NNMT resulted in decreased cell viability and increased apoptosis in vitro, suggesting that targeting NNMT could be a viable therapeutic strategy for cancer treatment .

2. Impact on Metabolic Pathways

4-AMNA's inhibition of NNMT affects multiple metabolic pathways. By reducing the conversion of nicotinamide to MNAM, it influences the availability of NAD+, a crucial cofactor in cellular metabolism.

- Metabolic Effects : Research indicates that inhibiting NNMT with 4-AMNA leads to increased levels of intracellular NAD+, enhancing mitochondrial function and energy production . This effect has significant implications for conditions characterized by metabolic dysregulation, such as obesity and type 2 diabetes.

3. Epigenetic Regulation

NNMT's role in methylation processes connects it to epigenetic regulation. The depletion of SAM due to increased NNMT activity can lead to hypomethylation of critical genes involved in tumor suppression.

Eigenschaften

IUPAC Name |

4-amino-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTGPEBCBFBUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730388 | |

| Record name | 4-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910656-00-7 | |

| Record name | 4-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-methyl-3-pyridinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.